molecular formula C10H19NO5 B2625257 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate CAS No. 1838578-68-9

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No. B2625257
CAS RN: 1838578-68-9
M. Wt: 233.264
InChI Key: MZMWAPNVRMDIPS-UHFFFAOYSA-N
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Description

“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate” is a chemical compound with the CAS Number: 1838578-68-9 . It has a molecular weight of 233.26 . It is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 233.26 .

Scientific Research Applications

Synthesis of Unsaturated β-Amino Acid Derivatives

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is used in the synthesis of unsaturated β-amino acid derivatives. These derivatives have been synthesized from lithium (S)-(α-methylbenzyl)allylamide and tert-butyl hex-2,4-dienoate through stereoselective conjugate additions and other reactions (Davies, Fenwick, & Ichihara, 1997).

Baker's Yeast Reduction

It's involved in the baker's yeast reduction of N-protected methyl amino-oxobutanoates, leading to the formation of biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Biotechnological Routes to 2-HIBA Acid

The compound serves as a building block for biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), a promising material for polymer synthesis from renewable carbon sources (Rohwerder & Müller, 2010).

Polymorphic Forms in Crystallography

In crystallography, it forms two polymorphic forms in the space group P2(1)/n, useful for understanding molecular conformations and packing in protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Quinoxalines

The compound is involved in the synthesis of 3-methylquinoxaline-2-carboxylates, demonstrating its application in both liquid- and solid-phase synthesis processes (Attanasi et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements for this compound are not provided in the search results.

properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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